Pyraflufen

Catalog No.
S649441
CAS No.
129630-17-7
M.F
C13H9Cl2F3N2O4
M. Wt
385.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyraflufen

CAS Number

129630-17-7

Product Name

Pyraflufen

IUPAC Name

2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetic acid

Molecular Formula

C13H9Cl2F3N2O4

Molecular Weight

385.12 g/mol

InChI

InChI=1S/C13H9Cl2F3N2O4/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16/h2-3,13H,4H2,1H3,(H,21,22)

InChI Key

YXIIPOGUBVYZIW-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F

Synonyms

2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid; E 1; [2-Chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]-acetic Acid

Canonical SMILES

CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F

Mode of Action

Pyraflufen disrupts a critical plant enzyme called protoporphyrinogen oxidase (PPO). This enzyme plays a vital role in chlorophyll biosynthesis, which is essential for plant growth and development. By inhibiting PPO, pyraflufen disrupts chlorophyll production, leading to the accumulation of toxic intermediates and ultimately causing cell death in susceptible weeds [].

Research Applications

Weed Resistance Management:

The emergence of herbicide-resistant weeds poses a significant challenge in agriculture. Pyraflufen's novel mode of action offers researchers a valuable tool for developing integrated weed management strategies. Studies have investigated pyraflufen's efficacy against various herbicide-resistant weeds, including glyphosate-resistant kochia and ALS-resistant wild oats [, ].

Herbicide Synergy:

Pyraflufen can exhibit synergistic effects when combined with other herbicides. Research explores these interactions to optimize weed control strategies and potentially reduce overall herbicide application rates. Studies have demonstrated synergistic interactions between pyraflufen and other herbicides, such as saflufenacil and dicamba, for enhanced control of broadleaf weeds [].

Environmental Fate and Degradation:

Understanding the environmental fate and degradation of pyraflufen is crucial for assessing its potential environmental impact. Research studies investigate the breakdown pathways of pyraflufen in soil and water, its persistence in the environment, and its potential for leaching or volatilization [].

Non-target effects:

While pyraflufen is primarily targeted towards weeds, research also explores its potential effects on non-target organisms, such as beneficial insects and soil microorganisms. Studies aim to assess the ecological impact of pyraflufen use and inform risk mitigation strategies [].

Pyraflufen is a contact herbicide belonging to the phenylpyrazole chemical family, primarily used for controlling broadleaf weeds. Its chemical name is Ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate, with a molecular formula of C₁₅H₁₃Cl₂F₃N₂O₄ and a molecular weight of 413.18 g/mol . Pyraflufen acts as a protoporphyrinogen oxidase inhibitor, leading to cell membrane destruction and necrosis in target plants .

Pyraflufen acts as a contact herbicide, meaning it kills plant tissues upon direct contact. Its primary mode of action involves inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the plant's chlorophyll biosynthesis pathway [, ]. This disrupts chlorophyll production, leading to the accumulation of toxic porphyrins, cell death, and ultimately, weed control [].

The primary mechanism of action for pyraflufen involves the inhibition of protoporphyrinogen oxidase, which disrupts chlorophyll biosynthesis. This inhibition causes the accumulation of protoporphyrinogen IX, which is subsequently oxidized to protoporphyrin IX in the presence of light and oxygen, generating reactive oxygen species that damage cellular membranes and result in plant death .

Pyraflufen demonstrates high efficacy against a variety of broadleaf weeds, including lamb's-quarters, redroot pigweed, and dandelion. The herbicide exhibits rapid action; for instance, it can achieve up to 80% efficacy within one day after application . Its low acute toxicity profile makes it suitable for use in various agricultural settings, with minimal irritation to skin and eyes noted in laboratory studies .

The synthesis of pyraflufen typically involves several steps:

  • Starting Material: A precursor compound undergoes cyclization to form an intermediate.
  • Chlorination: This intermediate is chlorinated using phosphorus pentachloride or phosphorus oxychloride.
  • Formation of Hydrochloride Intermediate: Reacting with thiourea yields a hydrochloride intermediate.
  • Formaldehyde Reaction: The hydrochloride intermediate reacts with formaldehyde to form another intermediate.
  • Difluoromethoxy Reaction: This intermediate undergoes a difluoromethoxy reaction.
  • Oxidation: Finally, oxidation using hydrogen peroxide in the presence of a catalyst (sodium tungstate) leads to the formation of pyraflufen .

Pyraflufen is primarily utilized as an herbicide in various crops such as wheat, barley, corn, and soybeans. It is effective against both pre-emergent and post-emergent broadleaf weeds. Additionally, it serves as a defoliant for cotton and desiccant for potatoes . Its fast action makes it particularly valuable in managing weed populations quickly.

Several compounds share structural or functional similarities with pyraflufen:

Compound NameChemical StructureUnique Features
FlumioxazinC₁₄H₁₃ClF₃N₂O₂Broad-spectrum herbicide; also inhibits protoporphyrinogen oxidase.
ImazapicC₁₄H₁₈N₄O₃SALS inhibitor; effective on grasses and some broadleaf weeds.
MesotrioneC₁₂H₁₅N₃O₇SInhibits 4-hydroxyphenylpyruvate dioxygenase; selective for broadleaf weeds in corn.

Pyraflufen's uniqueness lies in its rapid action and specific targeting mechanism as a protoporphyrinogen oxidase inhibitor, making it particularly effective against a wide range of annual broadleaf weeds while maintaining low toxicity levels in non-target organisms .

XLogP3

4.1

UNII

BP6251A20Q

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

129630-17-7

Wikipedia

Pyraflufen

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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